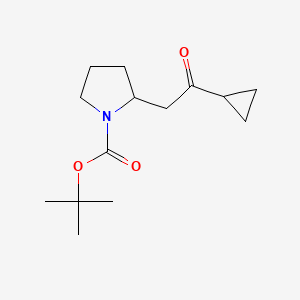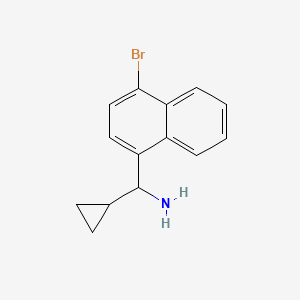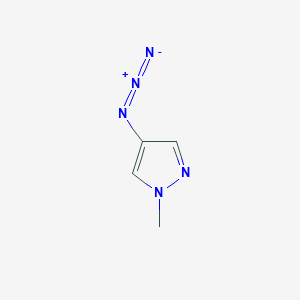![molecular formula C14H15FN4OS B1380293 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one CAS No. 1706442-89-8](/img/structure/B1380293.png)
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one, also known as 4-F-PYR, is a novel synthetic compound with a wide range of potential applications in both scientific research and laboratory experiments. 4-F-PYR is a derivative of pyrrolidinone, a class of compounds commonly used in the pharmaceutical industry. 4-F-PYR has a unique structure that allows it to interact with a variety of biological molecules and systems in the body, making it a promising target for drug development.
Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Crystallography
Research involving 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one and its derivatives has explored their molecular interactions and crystallography. For example, El-Emam et al. (2020) synthesized and analyzed the crystal structures of three adamantane-1,3,4-thiadiazole hybrid derivatives, utilizing quantum theory of atoms-in-molecules (QTAIM) approach and PIXEL method to characterize intra- and intermolecular interactions. Their findings highlighted the significant roles of N–H⋯N hydrogen bonding and H–H bonding in stabilizing these crystal structures (El-Emam et al., 2020).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of compounds related to 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one have been a focus of several studies. For instance, Bayrak et al. (2009) conducted synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, revealing that most compounds showed good to moderate activity (Bayrak et al., 2009). Another study by Holla et al. (2003) explored the synthesis of fluorine-containing thiadiazolotriazinones as potential antibacterial agents, showing promising activity in the range of 10 μg/mL concentrations (Holla et al., 2003).
Anticancer Activity
Research into the anticancer activity of thiadiazole derivatives has shown promising results. Qin et al. (2020) synthesized novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety and characterized their anticancer activity, finding that some compounds exhibited superior inhibitory activity against cancer cell lines (Qin et al., 2020). Additionally, Gomha et al. (2015) prepared a series of arylazothiazoles and 1,3,4-thiadiazoles using a novel catalyst and evaluated their anticancer activity, revealing promising activity, especially in compounds with phenyl- and thiophen-2-yl-substituted 1,3-thiazole derivatives (Gomha et al., 2015).
Eigenschaften
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS/c15-11-3-1-9(2-4-11)5-6-19-8-10(7-12(19)20)13-17-18-14(16)21-13/h1-4,10H,5-8H2,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBMJQISXADGHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)
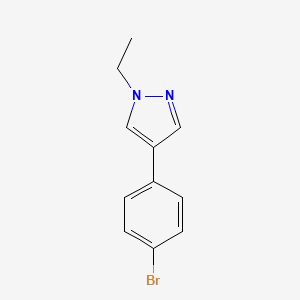
![{1-[(Benzylamino)methyl]cyclopropyl}methanol](/img/structure/B1380214.png)
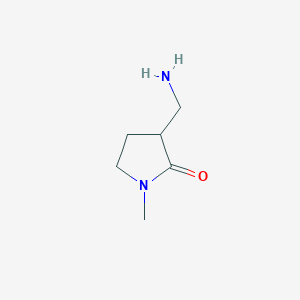
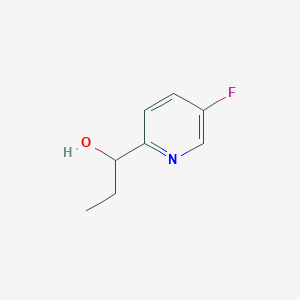

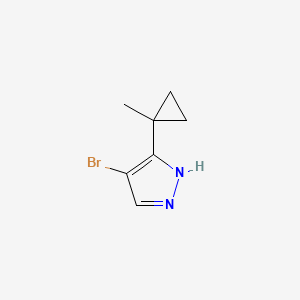
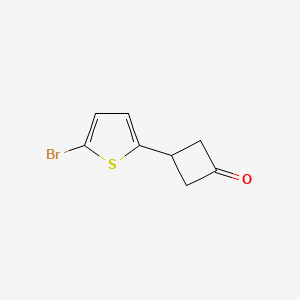
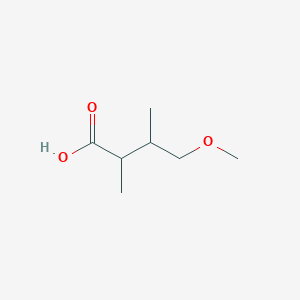
![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)
